N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone bearing a 4-fluorophenyl sulfonyl group and a benzoxazole-substituted phenyl moiety. This compound belongs to a broader class of sulfonamide-linked propanamides, which are frequently explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor antagonists .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPYYBLUZDPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Benzo[d]oxazole Intermediate Formation
The benzo[d]oxazole moiety is typically synthesized via cyclocondensation of 2-aminophenol derivatives with carboxylic acid chlorides. In a representative protocol, 2-amino-4-nitrophenol reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane under reflux, catalyzed by aluminum chloride (5 mol%). The nitro group is subsequently reduced to an amine using hydrogen gas (50 psi) over palladium-on-carbon (10 wt%), yielding 4-(benzo[d]oxazol-2-yl)aniline with 82% purity.
Sulfonylation and Propanamide Coupling
The sulfonylpropanamide backbone is constructed through a three-step sequence:
- Sulfonation : 4-Fluorobenzenesulfonyl chloride is reacted with acryloyl chloride in tetrahydrofuran (THF) at −10°C, using triethylamine as a base, to form 3-((4-fluorophenyl)sulfonyl)propanoic acid chloride.
- Amidation : The acid chloride is coupled with 4-(benzo[d]oxazol-2-yl)aniline in dimethylformamide (DMF) at 25°C for 12 hours, achieving 76% yield. Excess base (K₂CO₃) is critical to neutralize HCl byproducts.
- Purification : Crystallization from ethanol/water (3:1 v/v) increases purity to 98.5%, as confirmed by HPLC.
Alternative Routes and Comparative Efficiency
Microwave-Assisted One-Pot Synthesis
A modified approach employs microwave irradiation (150°C, 300 W) to condense 2-chlorobenzo[d]oxazole with 3-((4-fluorophenyl)sulfonyl)propanoic acid in the presence of cesium carbonate. This method reduces reaction time from 18 hours to 45 minutes but requires strict moisture control, yielding 68% product with 97% purity.
Enzymatic Resolution for Chiral Intermediates
For stereoselective synthesis, immobilized lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic 3-((4-fluorophenyl)sulfonyl)propanoic acid esters. Using vinyl acetate as an acyl donor in tert-butyl methyl ether, enantiomeric excess reaches 92% (ee), though scalability remains challenging.
Critical Process Parameters and Optimization
Solvent Selection Impact on Yield
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF/K₂CO₃ | 25 | 12 | 76 |
| THF/TEA | −10 to 25 | 8 | 68 |
| Acetonitrile/DBU | 40 | 6 | 81 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the aniline nitrogen, while bulky bases (DBU) suppress side reactions.
Catalyst Screening for Sulfonation
Lewis acid catalysts were evaluated for the sulfonation step:
- AlCl₃ : 94% conversion but difficult post-reaction removal
- FeCl₃·6H₂O : 88% conversion with aqueous workup compatibility
- Zn(OTf)₂ : 79% conversion but superior regioselectivity
Analytical Characterization Benchmarks
Spectroscopic Profiles
Purity Thresholds for Pharmacological Use
| Impurity | Allowable Limit (ppm) | Typical Level Achieved |
|---|---|---|
| Starting Aniline | <50 | 12 |
| Di-Sulfonated Byproduct | <100 | 28 |
| Oxazole Ring-Opened Derivative | <300 | 105 |
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The 4-fluorophenylsulfonyl moiety undergoes nucleophilic substitution and reduction reactions due to its electron-withdrawing nature.
Key Reactions:
-
Nucleophilic Aromatic Substitution :
The sulfonyl group activates the aromatic ring for substitution at the para position. For example, reactions with amines (e.g., piperidine) under basic conditions yield derivatives with modified substituents . -
Reduction :
The sulfonyl group can be reduced to a thioether using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
Amide Bond Reactivity
The propanamide linker participates in hydrolysis and coupling reactions:
Hydrolysis:
-
Acidic Hydrolysis :
Under reflux with HCl (6M), the amide bond cleaves to form 3-((4-fluorophenyl)sulfonyl)propanoic acid and 4-(benzo[d]oxazol-2-yl)aniline . -
Basic Hydrolysis :
NaOH (2M) at 60°C yields the sodium salt of the carboxylic acid .
Benzoxazole Ring Modifications
The benzo[d]oxazole ring is resistant to electrophilic substitution but undergoes ring-opening under strong acidic or oxidative conditions:
Ring-Opening Reactions:
-
Acid-Catalyzed Hydrolysis :
Concentrated H₂SO₄ at 100°C cleaves the oxazole ring to form 2-aminophenol and a carbonyl derivative . -
Oxidation :
Treatment with KMnO₄ in acidic medium oxidizes the oxazole to a quinazolinone structure .
Fluorophenyl Ring:
-
Halogenation :
Electrophilic bromination (Br₂/FeBr₃) occurs at the meta position relative to the sulfonyl group .
Benzoxazole-Substituted Phenyl Ring:
-
Nitration :
HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring attached to benzoxazole .
Cross-Coupling Reactions
The bromine atom (if present in analogs) participates in Suzuki-Miyaura couplings. For example:
Yields range from 65–82% depending on the boronic acid used .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest various pharmacological activities, including:
- Anticancer Activity : Compounds containing benzo[d]oxazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the benzo[d]oxazole structure can enhance selectivity and potency against specific cancer types.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth, making this compound a candidate for further investigation in antibiotic development.
Drug Development
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide serves as a lead compound in drug discovery processes. Its unique structure allows for:
- Structure-Activity Relationship (SAR) Studies : Researchers can modify different parts of the molecule to optimize its biological activity. By systematically altering the benzo[d]oxazole or sulfonyl groups, scientists can identify more potent analogs .
- In Silico Modeling : Computational methods can predict how variations in the chemical structure affect biological activity. This approach accelerates the identification of promising candidates for further experimental validation .
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Anticancer Screening
A study investigated the cytotoxic effects of various benzo[d]oxazole derivatives, including this compound, against breast cancer cell lines. The results indicated that modifications in the fluorophenyl group significantly influenced the potency of these compounds, suggesting a pathway for developing targeted cancer therapies.
Case Study 2: Antibacterial Efficacy
Research focused on the antibacterial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. This study emphasizes the potential role of such compounds in treating bacterial infections and highlights their importance in antibiotic research .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure : Propanamide linker.
- Key Substituents :
- Aromatic Region : 4-(Benzo[d]oxazol-2-yl)phenyl group.
- Sulfonyl Group : 4-Fluorophenylsulfonyl.
- Molecular Weight : Calculated molecular weight ≈ 425.4 g/mol (C23H18FN3O4S).
Comparable Compounds
a) Bicalutamide (CAS 90357-06-5)
- Core Structure : Propanamide with a hydroxyl group at C2.
- Key Substituents: Aromatic Region: 4-Cyano-3-(trifluoromethyl)phenyl. Sulfonyl Group: 4-Fluorophenylsulfonyl.
- Molecular Weight : 430.37 g/mol (C18H14F4N2O4S) .
b) Compound 36 (N-(4-Cyano-2-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-methylpropanamide)
- Core Structure : Methyl-substituted propanamide.
- Key Substituents: Aromatic Region: 4-Cyano-2-(trifluoromethyl)phenyl. Sulfonyl Group: 4-Fluorophenylsulfonyl.
- Molecular Weight : 415.07 g/mol .
c) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
a) Solubility and Stability
- Target Compound : Predicted low aqueous solubility due to aromatic bulk; stability enhanced by sulfonyl group.
- Bicalutamide : Low solubility in water (~0.01 mg/mL), stabilized by intramolecular hydrogen bonding .
- Triazole-thiones [7–9] : Higher polarity due to thione group; moderate solubility in polar aprotic solvents .
Patent and Pharmacological Relevance
- Chromenone-Pyrazolo Derivatives (e.g., Example 53): Highlight structural diversity in sulfonamide-based drug candidates, though with distinct targets (e.g., kinase inhibition) .
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzoxazole moiety, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The sulfonamide group further enhances its biological profile by potentially influencing interactions with various biomolecular targets.
Anticancer Activity
Research has indicated that compounds containing benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzoxazole derivatives could effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The sulfonamide component of the compound suggests potential anti-inflammatory activity. Sulfonamides are known to modulate inflammatory responses by inhibiting various enzymes such as cyclooxygenases (COX). Preliminary studies have shown that related compounds can reduce inflammation in animal models by decreasing pro-inflammatory cytokine levels .
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against a range of bacterial strains, suggesting their potential use as antibacterial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Wide distribution in tissues |
| Metabolism | Hepatic metabolism |
| Excretion | Renal |
These parameters suggest that the compound may have favorable absorption and distribution characteristics, which are essential for effective therapeutic action.
Case Studies and Research Findings
- Anti-cancer Study : A study published in Chemical Biology & Drug Design highlighted the anticancer effects of benzoxazole derivatives, noting that certain modifications led to enhanced potency against specific cancer cell lines .
- Inflammation Model : In an experimental model using rat hearts, related sulfonamide compounds demonstrated significant reductions in perfusion pressure, indicating potential cardiovascular benefits alongside anti-inflammatory effects .
- Antimicrobial Evaluation : A series of benzoxazole derivatives were screened for antimicrobial activity, revealing effective inhibition against Gram-positive and Gram-negative bacteria, supporting their development as novel antibacterial agents .
Q & A
Basic: What are the optimal synthetic routes and critical parameters for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, with critical parameters including:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance reactant solubility and reaction efficiency .
- Temperature control : Reactions often require reflux conditions (e.g., 80–110°C) to achieve high yields while avoiding decomposition .
- Reaction monitoring : Thin-layer chromatography (TLC) is used to track progress, followed by purification via column chromatography .
- Protecting groups : For reactive sites like the benzo[d]oxazole nitrogen, temporary protecting groups may prevent side reactions .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzo[d]oxazole and sulfonyl groups. For example, aromatic protons in the 4-fluorophenyl group show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion for C23H17FN2O4S) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group .
- Photostability : Conduct accelerated degradation studies under UV light (e.g., 365 nm) to evaluate structural integrity .
- pH sensitivity : Test solubility and degradation in buffers (pH 2–9) to simulate biological assay conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Core modifications : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., –CF3) or donating (–OCH3) groups to modulate target binding .
- Bioisosteric replacements : Replace the benzo[d]oxazole with thiazole or imidazole rings to compare antimicrobial potency (MIC values) .
- Pharmacophore mapping : Use X-ray crystallography or docking to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Discrepancies in MIC values (e.g., 0.48–1.85 µg/mL for tuberculosis strains) may arise from variations in bacterial inoculum size or growth media .
- Metabolic profiling : Compare hepatic microsomal stability (e.g., CYP3A4 metabolism) to explain differences in in vitro vs. in vivo efficacy .
- Batch analysis : Use LC-MS to check for impurities (e.g., desulfonation byproducts) that may suppress activity .
Advanced: How can computational methods predict biological targets and mechanism of action?
Answer:
- Molecular docking : Screen against databases (e.g., PDB) to identify potential targets like mycobacterial enoyl-ACP reductase (InhA) for anti-TB activity .
- MD simulations : Simulate binding stability of the propanamide backbone with ATP-binding pockets over 100 ns trajectories .
- QSAR models : Corrogate substituent electronegativity (e.g., 4-fluoro vs. 4-chloro) with IC50 values to predict inhibitory potency .
Advanced: What methodologies characterize synthetic impurities and degradation products?
Answer:
- Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and oxidants (H2O2) to generate impurities .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide) using fragmentation patterns .
- Reference standards : Compare retention times and spectra with USP-grade impurities like deshydroxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
